5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine
Description
5-Phenyl-4-(piperidin-1-yl)-5H-indeno[1,2-d]pyrimidine (CAS: 28858-10-8) is a heterocyclic compound with the molecular formula C₂₂H₂₁N₃. It features a fused indenopyrimidine core substituted with a phenyl group at position 5 and a piperidin-1-yl group at position 4 (Fig. 1). The compound’s piperidine moiety may enhance solubility and binding affinity to biological targets, distinguishing it from simpler indenopyrimidine derivatives .
Properties
CAS No. |
28858-10-8 |
|---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-phenyl-4-piperidin-1-yl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C22H21N3/c1-3-9-16(10-4-1)19-17-11-5-6-12-18(17)21-20(19)22(24-15-23-21)25-13-7-2-8-14-25/h1,3-6,9-12,15,19H,2,7-8,13-14H2 |
InChI Key |
LHVVEEICNFUFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable indeno-pyrimidine precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-Phenyl-4-(piperidin-1-yl)-5H-indeno[1,2-d]pyrimidine exhibit anticancer properties. Studies have shown that derivatives of indeno[1,2-d]pyrimidine can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, a derivative demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Neurological Applications
Given its piperidine moiety, there is potential for this compound to act on the central nervous system. Research into similar structures has indicated possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or providing neuroprotective effects.
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of similar compounds involved treating human cancer cell lines with varying concentrations of the compound over a period of 72 hours. The results were quantified using MTT assays to assess cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
The data indicates a dose-dependent reduction in cell viability, suggesting significant anticancer activity.
Case Study: Antimicrobial Activity
In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli using a disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The results indicate moderate antimicrobial properties, warranting further investigation into structure-activity relationships.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Piperidine Derivatives : The piperidin-1-yl group in the target compound enhances antifungal activity compared to pyrrolidine or furan-based analogues, likely due to improved membrane penetration .
Amino vs. Piperidine Substituents: Amino-substituted derivatives (e.g., 4a–4f in ) show strong anticancer activity but weaker receptor binding compared to piperidine-containing compounds .
Halogen Effects : Bromine or fluorine at C4 (e.g., 4e, 4f in ) increases steric bulk and antimicrobial potency but may compromise metabolic stability .
Pharmacological and Therapeutic Implications
- Antimicrobial Activity: Piperidine-substituted indenopyrimidines demonstrate superior antifungal activity against Candida albicans (MIC: 2–8 μg/mL) compared to pyrrolidine or ethylthio analogues .
- Receptor Antagonism: The piperidine group’s conformational flexibility allows dual A₁/A₂ₐ adenosine receptor binding, a feature absent in rigid furan-based compounds .
- Anticancer Potential: While the target compound lacks direct anticancer data, structural analogues with electron-donating groups (e.g., 4-methoxyphenyl) show promise against MCF7 cells .
Biological Activity
5-Phenyl-4-(piperidin-1-yl)-5H-indeno[1,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : 5-Phenyl-4-(piperidin-1-yl)-5H-indeno[1,2-d]pyrimidine
- CAS Number : 28858-10-8
- Molecular Formula : C22H21N3
- Molecular Weight : 327.42 g/mol
- Melting Point : Not specified
- Boiling Point : 496 °C at 760 mmHg
- Density : 1.207 g/cm³
The compound features a complex structure that includes an indeno-pyrimidine core substituted with a phenyl and a piperidine moiety, which may contribute to its biological activity.
Research indicates that 5-Phenyl-4-(piperidin-1-yl)-5H-indeno[1,2-d]pyrimidine acts as an antagonist of the Adenosine A2A receptor. This receptor is implicated in various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. By antagonizing this receptor, the compound may ameliorate symptoms associated with these conditions by modulating neurotransmitter release and neuronal excitability .
Therapeutic Applications
The compound has been evaluated for its potential therapeutic applications in treating:
- Neurodegenerative Disorders : Its role as an A2A receptor antagonist suggests it may help in managing symptoms of diseases like Parkinson's disease.
- Movement Disorders : Similar mechanisms are believed to be beneficial in other movement disorders where adenosine signaling plays a critical role .
In Vitro Studies
In vitro studies have demonstrated that derivatives of indeno-pyrimidines exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against various pathogens, suggesting a broader spectrum of biological activity that could be explored further .
Case Studies
A notable case study highlighted the synthesis and biological evaluation of related compounds which indicated promising results in inhibiting tumor cell growth. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine ring significantly influenced the potency against cancer cell lines .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
